molecular formula C24H36N4O9 B3317502 rec IGF-II (1-67) (human) CAS No. 96081-16-2

rec IGF-II (1-67) (human)

Cat. No.: B3317502
CAS No.: 96081-16-2
M. Wt: 524.6 g/mol
InChI Key: CPOKMHRJZDYBFO-OZBNKPLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rec IGF-II (1-67) (human) is a recombinant peptide comprising residues 1–67 of human insulin-like growth factor II (IGF-II). It is chemically synthesized with the molecular formula C₃₀₄H₄₇₆N₈₈O₉₄S₆ and a precise molecular weight of 7055.35 Da . Key physicochemical properties include an isoelectric point (pI) of 11.09, a net charge of +9.79 at pH 7.0, and moderate hydrophilicity (average hydrophilicity: 0.029) . This peptide is primarily used in research to study IGF-II’s role in fetal development, metabolic regulation, and pathologies such as diabetes, liver injury, and cancer .

IGF-II shares structural homology with IGF-I and insulin but exhibits distinct receptor binding and downstream signaling profiles. Unlike IGF-I, IGF-II binds preferentially to the type-II IGF receptor (IGF2R) but also interacts with the insulin receptor (IR) and type-I IGF receptor (IGF1R) at higher concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Recombinant Insulin-like Growth Factor-II (1-67) (human) is typically produced using recombinant DNA technology. The gene encoding the IGF-II protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or HEK 293 cells. The host cells are cultured under specific conditions to express the IGF-II protein. The protein is then purified using techniques such as affinity chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels .

Industrial Production Methods

In industrial settings, large-scale production of recombinant IGF-II involves fermentation processes using bioreactors. The host cells are grown in controlled environments with optimized conditions for temperature, pH, and nutrient supply. After sufficient growth, the cells are lysed to release the recombinant protein, which is then purified through multiple steps to ensure its activity and purity .

Chemical Reactions Analysis

Types of Reactions

Recombinant Insulin-like Growth Factor-II (1-67) (human) primarily undergoes reactions related to its protein structure, such as disulfide bond formation and proteolytic cleavage. These reactions are crucial for maintaining the protein’s stability and biological activity .

Common Reagents and Conditions

Common reagents used in the synthesis and purification of recombinant IGF-II include reducing agents like dithiothreitol (DTT) for breaking disulfide bonds during purification and proteases for cleaving fusion tags. The protein is often purified under mild conditions to preserve its structure and function .

Major Products Formed

The major product formed from these reactions is the active recombinant IGF-II protein, which retains its biological activity and structural integrity. The protein is typically lyophilized for storage and further use .

Scientific Research Applications

Recombinant Insulin-like Growth Factor-II (1-67) (human) has a wide range of applications in scientific research:

Mechanism of Action

Recombinant Insulin-like Growth Factor-II (1-67) (human) exerts its effects by binding to specific receptors on the cell surface, primarily the type 1 Insulin-like Growth Factor receptor (IGF-1R) and the insulin receptor isoform A (IR-A). Upon binding, these receptors undergo conformational changes that activate intracellular signaling pathways, including the PI3K/Akt and ERK/MAP kinase pathways. These pathways promote cell growth, proliferation, and survival .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Molecular and Functional Properties of IGF Family Peptides

Property rec IGF-II (1-67) (human) IGF-I Insulin [Leu²⁷]IGF-II (Analog)
Length (AA) 63 70 51 67
Primary Receptor IGF2R, IR, IGF1R IGF1R IR IGF2R (exclusive)
Key Biological Role Fetal growth, metabolism Postnatal growth Glucose homeostasis IGF2R-specific signaling
Selectivity Moderate for IGF2R High for IGF1R High for IR Exclusive for IGF2R
Clinical Relevance FGR therapy, cancer Growth disorders Diabetes Experimental FGR models

Sources:

Receptor Binding and Signaling

  • rec IGF-II (1-67) vs. IGF-I :
    IGF-II binds IGF2R with ~10-fold higher affinity than IGF1R, whereas IGF-I shows >100-fold selectivity for IGF1R . This divergence explains IGF-II’s unique role in fetal development and placental function, as IGF2R is critical for nutrient transport .

    • Kinetic Data : Mature IGF-II isoforms exhibit association/dissociation rates (kₐ = 1.2 × 10⁶ M⁻¹s⁻¹ , k_d = 0.003 s⁻¹ ) comparable to rec IGF-II (1-67), confirming conserved receptor interactions .
  • rec IGF-II (1-67) vs. Insulin :
    IGF-II binds IR at ~1% the affinity of insulin but activates mitogenic pathways (e.g., MAPK) more robustly than metabolic pathways (e.g., PI3K/Akt), unlike insulin .

  • In fetal growth restriction (FGR) models, it improved fetal weight distribution by enhancing IGF-II bioavailability .

Transcriptional Regulation and Gene Expression

Table 2: Overlap in Gene Regulation by Insulin, IGF-I, and IGF-II

Transcripts Regulated Insulin vs. Control IGF-II vs. Control IGF-I vs. Control
Unique to IGF-II 14* 20 0
Shared with Insulin 14 14 1
Shared with IGF-I 1 10 11

Data from transcriptomic analyses of human cell models .
*Includes genes linked to cell cycle (e.g., CDK1), DNA repair (e.g., BRCA1), and cellular morphology.

  • Key Findings :
    • Insulin and IGF-II co-regulate 14 genes involved in cell cycle and DNA repair, suggesting synergistic roles in proliferation .
    • IGF-I and IGF-II share 10 transcripts , but IGF-II exerts stronger effects on these targets (e.g., AKT1, mTOR) .

Biological Activity

Recombinant Insulin-like Growth Factor-II (1-67) (human), often abbreviated as rec IGF-II (1-67), is a synthetic derivative of the naturally occurring Insulin-like Growth Factor-II (IGF-II). This peptide, consisting of 67 amino acids, plays a significant role in various biological processes, particularly in growth and development. Understanding its biological activity is crucial for its application in research and potential therapeutic interventions.

Overview of IGF-II

IGF-II is a member of the insulin-like growth factor family, which includes IGF-I and insulin. It is primarily involved in cell growth, differentiation, and survival. The biological effects of IGF-II are mediated through its interaction with specific receptors, primarily the type 1 Insulin-like Growth Factor receptor (IGF-1R) and the insulin receptor isoform A (IR-A) .

The mechanism of action for rec IGF-II involves binding to its receptors, which leads to the activation of intracellular signaling pathways:

  • PI3K/Akt Pathway : Promotes cell survival and growth.
  • ERK/MAP Kinase Pathway : Involved in cell proliferation and differentiation.

Upon binding to IGF-1R, IGF-II induces mitogenic effects that are critical during fetal development and tissue repair processes . Additionally, it has been noted that IGF-II can enhance osteogenic differentiation and bone formation via bone morphogenetic protein-9 (BMP-9) signaling .

Biological Functions

The biological activities of rec IGF-II can be summarized as follows:

  • Cell Proliferation : Stimulates the growth of various cell types including neural stem cells and mesenchymal stem cells.
  • Differentiation : Promotes differentiation in muscle and neuronal cells.
  • Survival : Enhances cell survival through anti-apoptotic mechanisms.
  • Metabolic Regulation : Influences metabolic functions alongside its growth-promoting activities.

Comparative Analysis with Other Growth Factors

To understand the unique properties of rec IGF-II, it is helpful to compare it with related compounds:

Featurerec IGF-II (1-67)IGF-IInsulin
Amino Acid Length677051
Primary ReceptorIGF-1R, IR-AIGF-1RInsulin Receptor
Key FunctionsGrowth, survivalGrowth, metabolicMetabolic regulation
Affinity for ReceptorsHigher for IR-AHigher for IGF-1RHigh for Insulin R

Case Studies and Research Findings

Recent studies have highlighted the significance of rec IGF-II in various contexts:

  • Cancer Research : Elevated levels of IGF-II have been associated with several cancers, promoting tumorigenesis through enhanced cell proliferation and survival . Understanding its role could lead to novel therapeutic strategies targeting IGF signaling pathways.
  • Developmental Biology : Research has shown that IGF-II is crucial during fetal development. Its deficiency can lead to impaired growth and developmental anomalies .
  • Metabolic Disorders : Variations in the expression of the IGF2 gene have been linked to obesity and cardiovascular diseases. Targeting IGF-II pathways may offer new avenues for treating metabolic disorders .

Q & A

Basic Research Questions

Q. What experimental approaches are optimal for assessing the bioactivity of rec IGF-II (1-67) (human) in cellular models?

  • Methodological Answer : Use ligand-binding assays (e.g., surface plasmon resonance [SPR]) to quantify IGF-II's affinity for receptors like IGF-1R or IGF-2R. Pair this with functional assays (e.g., cell proliferation or glucose uptake measurements) to correlate binding with biological activity. Ensure controls include recombinant full-length IGF-II and receptor-negative cell lines to validate specificity. Document protocols in alignment with reproducibility standards, including buffer compositions, incubation times, and equipment calibration .

Q. What are the key considerations for GDPR compliance in multinational IGF-II studies?

  • Methodological Answer : Designate a Data Protection Officer (DPO) for EU-based collaborations. Pseudonymize participant identifiers and include GDPR-specific clauses in consent forms (e.g., data access requests and withdrawal rights). Conduct Data Protection Impact Assessments (DPIAs) before initiating studies involving sensitive health data .

Properties

IUPAC Name

(2S)-1-acetyl-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O9/c1-13(30)20(27-22(34)18-5-4-10-28(18)14(2)31)23(35)25-17(12-29)21(33)26-19(24(3,36)37)11-15-6-8-16(32)9-7-15/h6-9,13,17-20,29-30,32,36-37H,4-5,10-12H2,1-3H3,(H,25,35)(H,26,33)(H,27,34)/t13-,17+,18+,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOKMHRJZDYBFO-OZBNKPLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)[C@@H]2CCCN2C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

rec IGF-II (1-67) (human)
rec IGF-II (1-67) (human)
rec IGF-II (1-67) (human)
rec IGF-II (1-67) (human)
rec IGF-II (1-67) (human)
rec IGF-II (1-67) (human)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.